Constitutional Isomerism vs. Amrinone: Regiochemical Divergence and Pharmacophoric Consequences
1-(5-Aminopyridin-2-yl)pyridin-2(1H)-one is a constitutional isomer of the clinical PDE3 inhibitor amrinone (inamrinone; 5-amino-[3,4′-bipyridin]-6(1H)-one). The two compounds possess identical molecular formula (C₁₀H₉N₃O) and molecular weight (187.20 g/mol) but differ in the regiochemical placement of the primary amino group: in the target compound, the NH₂ is positioned at C5 of the pendant pyridine ring; in amrinone, the NH₂ is at C3 of the pyridinone ring [1]. Amrinone displays an experimentally determined melting point of 290–297 °C (decomposition) . Quantitative computed property differences include topological polar surface area (tPSA), which is predicted to be approximately 60.9 Ų for the target compound vs. 71.8 Ų for amrinone (using standard fragment-based additivity), owing to the different spatial orientation of the NH₂ and carbonyl groups . This tPSA difference is significant for blood-brain barrier penetration and CNS-exposure design considerations. The structural isomerism also redistributes the H-bond donor/acceptor pattern: the target compound presents the NH₂ as a peripheral donor on the pendant ring, whereas amrinone presents the NH₂ in direct conjugation with the pyridinone α,β-unsaturated carbonyl system, a feature essential for PDE3 catalytic-site binding and cardiotonic activity [1]. Procurement note: amrinone is available as a defined reference standard (TCI Cat. A3625, purity >95.0% by HPLC ), whereas the target compound is supplied as a research building block (typical purity 95%) and must not be assumed to exhibit PDE3-inhibitory or cardiotonic activity without explicit experimental validation .
| Evidence Dimension | Molecular conformation and pharmacophoric topology (constitutional isomerism) |
|---|---|
| Target Compound Data | NH₂ at C5 of pendant pyridine ring; tPSA ≈ 60.9 Ų (computed); no PDE3 inhibition reported |
| Comparator Or Baseline | Amrinone: NH₂ at C3 of pyridinone ring; tPSA ≈ 71.8 Ų (computed); PDE3 IC₅₀ ≈ 20–30 μM (canine cardiac PDE3); melting point 290–297 °C |
| Quantified Difference | Δ tPSA ≈ 10.9 Ų; NH₂ position shifts from pyridinone C3 to pendant-ring C5; melting point data not available for target compound |
| Conditions | Computed tPSA by fragment-based additivity method; amrinone melting point by differential scanning calorimetry (literature) |
Why This Matters
The positional isomerism means the target compound cannot serve as a surrogate for amrinone in cardiotonic pharmacology assays, and vice versa, making explicit structural verification (e.g., ¹H NMR, InChI Key match) mandatory at procurement.
- [1] Alousi, A. A.; Farah, A. E.; Lesher, G. Y.; Opalka, C. J. Cardiotonic activity of amrinone—Win 40680 [5-amino-3,4′-bipyridin-6(1H)-one]. Circulation Research 1979, 45 (5), 666–677. View Source
